molecular formula C12H12N4O4 B2455093 N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1226450-16-3

N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Número de catálogo B2455093
Número CAS: 1226450-16-3
Peso molecular: 276.252
Clave InChI: HDXADZRDFAIRSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity.


Molecular Structure Analysis

While specific studies on the molecular structure analysis of this compound are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity.


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products .


Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of similar compounds, such as acidity and basicity, can be inferred from studies on similar compounds.

Aplicaciones Científicas De Investigación

Polymorphism Studies and Crystal Engineering

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms. In the case of N1,N3-bis(5-methylisoxazol-3-yl)malonamide, researchers have investigated its supramolecular structures and crystallization mechanisms . The compound can adopt three distinct forms: two polymorphic forms and one solvate. An in-depth analysis of interactions and energy content revealed that the presence of dimethyl sulfoxide (DMSO) influenced the formation of these forms. Understanding polymorphism is crucial for drug development, as different crystal forms can exhibit varying solubility, stability, and bioavailability.

Synthesis of Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. Researchers have explored various synthetic methods to prepare isoxazoles, including those involving N1,N3-bis(5-methylisoxazol-3-yl)malonamide. These methods contribute to the development of new pharmaceuticals, agrochemicals, and materials . The central carbon in the molecule allows flexibility, leading to the formation of multiple polymorphic forms.

Drug Design and Hybrid Molecules

N1,N3-bis(5-methylisoxazol-3-yl)malonamide can serve as a building block for designing hybrid molecules with potential pharmacological activities. Researchers have modified its structure by attaching other functional groups, creating drug hybrids. For instance, by modifying the free amino groups, drug hybrids were designed using compounds like 4-aminoantipyrine, sulfamethoxazole, pyrazinamide, and isoniazid . These hybrids may exhibit enhanced biological properties or novel therapeutic effects.

Safety and Hazards

There is limited information available about the safety and hazards of this specific compound .

Direcciones Futuras

Future research could focus on exploring the potential applications of this compound in various fields, such as medicine or materials science. Additionally, further studies could investigate the compound’s physical and chemical properties, its reactivity under different conditions, and its potential biological activities .

Propiedades

IUPAC Name

N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-7-4-9(16-20-7)15-11(18)6-14-12(19)8-2-3-10(17)13-5-8/h2-5H,6H2,1H3,(H,13,17)(H,14,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXADZRDFAIRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.